molecular formula C26H45NO19 B1165305 Lewisa (Lea) hexaose linked to BSA

Lewisa (Lea) hexaose linked to BSA

Cat. No.: B1165305
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lewisa (Lea) hexaose linked to BSA, also known as Lacto-N-difucohexaose II (LNDFH II), is a defined neoglycoprotein designed for advanced research in glycobiology. The glycan structure, this compound , is grafted onto a Bovine Serum Albumin (BSA) carrier via reductive amination onto lysine residues, with a minimal grafting ratio of 2 oligosaccharides per protein molecule . This conjugate is part of the Lewis antigen family and serves as a critical tool for studying carbohydrate-protein interactions. Its primary research applications include the production of specific antibodies, which can be used in various analytical techniques such as enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, Western blotting, and affinity chromatography . The presentation of the Lewisa hexaose epitope on a protein carrier significantly enhances its immunogenicity and functional affinity compared to free oligosaccharides, making it a powerful amplifier for studying weak binding events . This product is intended for use as a laboratory reagent in research and development. It is supplied as a defined entity, providing consistency and reproducibility for scientific investigations. For Research Use Only. Not for human or animal use.

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

The conjugation of Lewis hexasaccharides to BSA enhances drug delivery mechanisms. Studies have demonstrated that this linkage can improve the pharmacokinetics of therapeutic agents by:

  • Increasing Stability: The BSA backbone protects the Lewis hexasaccharide from enzymatic degradation.
  • Enhancing Solubility: The hydrophilic nature of BSA increases the solubility of hydrophobic drugs.

Case Study:
In a study focusing on the delivery of chemotherapeutic agents, Lewis hexasaccharide-BSA conjugates were shown to increase the retention time of drugs in circulation, leading to improved therapeutic efficacy against tumors .

Immunotherapy

Lewis hexasaccharides linked to BSA have potential applications in immunotherapy, particularly in cancer treatment. The presence of these carbohydrates can modulate immune responses by:

  • Enhancing Antigen Presentation: The conjugate can facilitate better interaction with immune cells, promoting a stronger immune response against tumor antigens.
  • Targeting Specific Receptors: The Lea structure can bind to specific receptors on immune cells, enhancing their activation.

Data Table: Immunological Effects of Lewis Hexaose-BSA Conjugates

StudyApplicationObserved Effect
Study ACancer ImmunotherapyIncreased T-cell activation
Study BVaccine DevelopmentEnhanced antibody response

Diagnostic Tools

The unique properties of Lewis hexasaccharides linked to BSA make them suitable for use in diagnostic assays. They can serve as:

  • Biomarkers: Elevated levels of Lea structures are associated with certain cancers, making them useful as biomarkers for early detection.
  • Immunoassays: Conjugates can be used in ELISA tests to detect specific antibodies or antigens related to diseases.

Case Study:
A diagnostic assay utilizing Lewis hexasaccharide-BSA conjugates successfully identified cancer patients with high specificity and sensitivity, demonstrating its potential as a diagnostic tool .

Future Directions and Challenges

While the applications of Lewis hexasaccharide linked to BSA are promising, several challenges remain:

  • Scalability: Producing these conjugates at scale for clinical use requires optimized synthetic methods.
  • Regulatory Approval: Ensuring compliance with regulatory standards for new therapeutic agents is essential for clinical translation.

Chemical Reactions Analysis

Chemical Cross-Linking

  • Disuccinimidyl Esters : Cross-linkers like disuccinimidyl suberate (DSS) and disuccinimidyl glutarate (DSG) have been used to conjugate aminopropyl spacer-equipped oligosaccharides (e.g., Leb hexasaccharide) to human serum albumin (HSA) via ε-amino groups of lysine residues .

    • Efficiency : DSS-based conjugation achieves ~80% coupling efficiency under optimized conditions .

    • Monitoring : Reaction progress is monitored via MALDI-TOF spectrometry, which detects mass shifts corresponding to glycan attachment .

Enzymatic Transfer

  • Fucosyltransferase-Mediated Synthesis :

    • Acceptor Substrate : A synthetic BSA-glycoconjugate (Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-O-(CH2)8-O-spacer-BSA) serves as the acceptor for α1,4-fucosyltransferase (Le-FucT) .

    • Donor Substrates : GDP-fucose analogs (e.g., 6-deoxy-GDP-fucose, 6-fluoro-GDP-fucose) are enzymatically transferred to the acceptor, generating Lea-active trisaccharide analogs .

    • Reaction Rates : Initial rates of GDP formation (via coupled-enzyme assays) range from 0.16 μM/min for native GDP-fucose to 0.03 μM/min for 6-fluoro analogs .

Analytical Techniques

MethodApplicationExample Findings
MALDI-TOF MS Mass shift analysis confirms glycan attachment to BSAA Leb hexasaccharide-HSA conjugate showed a +1,200 Da shift compared to native HSA .
ELISA Detection of Lea epitopes using monoclonal antibodies (e.g., CF4-C4)Lea-BSA conjugates exhibit dose-dependent binding to anti-Lea antibodies .
1H NMR Structural confirmation of synthetic Lea analogsDistinct H-5 (axial) proton signals at δ 4.85 ppm confirm fucose incorporation .

Antibody Specificity

  • Cross-Reactivity : Anti-Lea antibodies (e.g., CF4-C4) show 29× higher reactivity to dimeric Lewis X and 12× higher to Lea-LeX hybrid structures, necessitating validation to exclude false positives .

  • Structural Determinants : Molecular modeling reveals that antibody binding to Lea-BSA depends on interactions with GlcNAc residues and α1,4-fucose orientation .

Key Studies

  • Enzymatic Synthesis Optimization :

    • Yield : Lea trisaccharide-BSA conjugates achieved 30–65% conversion using 6-deoxy- and 6-fluoro-GDP-fucose donors .

    • Inhibitors : Bisecting GlcNAc residues or additional fucosylation (e.g., α1,3-Fuc) reduce lectin binding to Lea-BSA .

  • Immunological Applications :

    • Cancer Biomarkers : Lea-BSA conjugates are used to detect Lea-modified proteins (e.g., FGFBP1, MUC1) in cancer plasma samples .

    • Vaccine Development : Lea-HSA conjugates elicit antibodies targeting tumor-associated carbohydrate antigens .

Challenges and Considerations

  • Stability : Glycoconjugates may undergo Maillard reactions if reducing sugars are present, leading to non-specific protein modifications .

  • Batch Variability : Commercial lectin preparations (e.g., Pisum sativum agglutinin) show inconsistent binding to core-fucosylated structures, requiring rigorous quality control .

This synthesis integrates methodologies from enzymatic catalysis to advanced analytical validation, underscoring the utility of Lea-BSA conjugates in glycobiology and oncology research .

Comparison with Similar Compounds

Structural Comparison

Lea hexaose belongs to the Lewis antigen family, which includes Lewisx (Lex), sialyl-Lewisa (SLea), and sialyl-Lewisx (SLex). Key structural distinctions are summarized in Table 1.

Table 1: Structural Features of Lea Hexaose and Related Glycans

Compound Backbone Chain Fucose Position Sialylation Molecular Weight Key References
Lea hexaose Type 1 (Galβ1-3GlcNAc) α1-4 No 999.91
Lex tetraose Type 2 (Galβ1-4GlcNAc) α1-3 No ~700*
SLea Type 1 α1-4 α2-3-linked ~1,100*
SLex Type 2 α1-3 α2-3-linked ~1,100*
A-hexa-T1 Type 1 N/A No ~1,000*

*Estimated based on glycan composition.

  • Type 1 vs. Type 2 Chains : Lea and SLea are type 1 glycans (Galβ1-3GlcNAc), whereas Lex and SLex are type 2 (Galβ1-4GlcNAc). This structural divergence influences receptor specificity .
  • Sialylation : SLea and SLex contain α2-3-linked sialic acid, critical for binding E-selectin, whereas Lea hexaose lacks this modification .

Functional Roles in Disease

Table 2: Functional Comparison in Cancer and Inflammation

Compound Adhesion Ligand Associated Cancers Prognostic Value References
Lea hexaose Not established Colorectal, lung adenocarcinoma High expression correlates with advanced stage and poor survival
SLea E-selectin Pancreatic, gastric, colon Marker for metastasis and reduced 5-year survival
SLex E-selectin Colorectal, liver, lung Strong correlation with tumor recurrence and mortality
A-hexa-T1 Blood group A Limited cancer association Not well documented
  • Lea vs. SLea/SLex are established ligands for E-selectin, facilitating tumor cell adhesion to endothelial cells during metastasis .
  • Cancer Prognosis: Lea overexpression in lung adenocarcinoma correlates with advanced disease stages (III/IV) and worse 5-year survival rates (7% vs. 93% in negative cases) . In contrast, SLex-positive colorectal cancer patients exhibit a 5-year survival rate of 57.7% versus 89.1% in SLex-negative cases .

Key Findings :

  • Norovirus GI.9 binds Lea-BSA with specificity comparable to other Lewis antigen conjugates, highlighting its utility in pathogen adhesion studies .

Expression Patterns and Glycosylation

  • N-Glycans vs. O-Glycans : Lea and SLea are expressed on both N- and O-glycans in colorectal cancer, with sialylated forms enriched in cancer-specific N-glycans .
  • Enzymatic Synthesis: The FucT-III enzyme catalyzes Lea and Lex formation but cannot synthesize sialylated variants without additional sialyltransferases .

Preparation Methods

Reductive Amination

LacNAc-BSA conjugates are synthesized by reacting the reducing end of Lea hexaose with lysine residues on BSA in the presence of sodium cyanoborohydride (NaBH3CN). Key steps:

  • Activation : Incubate Lea hexaose (10 mM) with BSA (5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

  • Reduction : Add NaBH3CN (20 mM) and incubate at 37°C for 72 hours.

  • Purification : Remove unreacted sugars via dialysis (10 kDa MWCO) against PBS.

This method typically incorporates 10–15 hexaose residues per BSA molecule.

Active Ester Coupling

Carbodiimide chemistry (e.g., EDC/NHS) links carboxylic acid-modified Lea hexaose to BSA amines:

  • Derivatization : Introduce a carboxyl group to Lea hexaose using glutaric anhydride.

  • Activation : Treat with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form NHS esters.

  • Conjugation : React with BSA (10 mg/mL) in 0.1 M MES buffer (pH 6.0) for 4 hours.

This approach achieves higher coupling efficiency (20–25 sugars/BSA) but requires additional purification to remove crosslinker byproducts.

Purification and Characterization

Size-Exclusion Chromatography : Separates conjugated BSA (elution volume: 12–14 mL on Sephadex G-25) from free hexaose.
MALDI-TOF MS : Confirms glycosylation with mass shifts of ~2.5–3.5 kDa per 10 hexaose units.
Lectin Binding Assays : Validate Lea presentation using Lotus tetragonolobus lectin (LTL), which specifically binds Lea epitopes.

Applications and Validation

Lea-BSA conjugates are critical for:

  • Inhibition Assays : Compete with host receptors for bacterial adhesins (e.g., Helicobacter pylori).

  • Immunization : Generate anti-Lea antibodies for cancer diagnostics.

  • Microarray Platforms : Profile lectin specificity (e.g., LTL and Marasmius oreades agglutinin) .

Q & A

Basic Research Questions

Q. How is Lewisa (Lea) hexaose conjugated to BSA validated for structural integrity in glycobiology studies?

  • Methodological Answer : Structural validation typically involves mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate and quantify the sugar-to-protein ratio. Chromatographic methods (e.g., HPLC with refractive index detection) are used to assess purity . Additionally, nuclear magnetic resonance (NMR) spectroscopy can resolve carbohydrate linkage patterns, ensuring the fucose α1-4 and β1-3 galactose bonds are preserved .

Q. What are the standard protocols for quantifying free vs. conjugated Lewisa hexaose in BSA-linked formulations?

  • Methodological Answer : The phenol-sulfuric acid assay (Dubois method) is widely used to quantify unbound sugars via colorimetric detection at 490 nm . For conjugated forms, enzymatic digestion (e.g., pronase treatment) releases oligosaccharides, which are then analyzed by HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection) to distinguish between free and protein-bound fractions .

Q. How do researchers ensure antibody specificity when using Lea hexaose-BSA as an immunogen?

  • Methodological Answer : Cross-reactivity testing is critical. Antibodies generated against Lea hexaose-BSA should be screened against related antigens (e.g., Lewisb, sialyl-Lewisa/x) using ELISA or glycan microarrays. For example, monoclonal antibodies like MAb 116-NS-19-9 are validated against Lewisa/B-negative controls to confirm specificity .

Advanced Research Questions

Q. What experimental design considerations address contradictions in Lea hexaose-BSA binding affinity across tumor models?

  • Methodological Answer : Variability may arise from differences in glycosyltransferase expression (e.g., FUT3) or tumor microenvironment pH. To resolve this:

Use isogenic cell lines (e.g., FUT3-knockout vs. wild-type) to isolate glycan-specific effects .

Perform surface plasmon resonance (SPR) under controlled buffer conditions (pH 5.5–7.4) to assess binding kinetics .

Validate findings with tissue microarrays (TMAs) from clinical cohorts stratified by Lewis antigen status .

Q. How can researchers distinguish between endogenous sialyl-Lewisa and synthetic Lea hexaose-BSA in immunohistochemistry (IHC) studies?

  • Methodological Answer : Pre-treatment of tissue sections with neuraminidase removes sialic acid residues, eliminating endogenous sialyl-Lewisa signals while retaining synthetic Lea hexaose-BSA (non-sialylated) binding. Co-staining with lectins (e.g., UEA-I for Lewisa) provides additional validation .

Q. What strategies mitigate batch-to-batch variability in Lea hexaose-BSA conjugate synthesis?

  • Methodological Answer :

  • Standardize conjugation via reductive amination using a fixed molar ratio (e.g., 10:1 sugar:BSA) and monitor reaction efficiency with SDS-PAGE .
  • Implement QC metrics: >90% conjugation efficiency (by SEC-HPLC) and <5% free sugar (by HPAEC-PAD) .

Q. How do glycomics datasets integrate with transcriptomic analysis to elucidate Lea hexaose-BSA functional roles?

  • Methodological Answer : Co-analysis of glycan profiling (via LC-MS/MS) and RNA-seq data identifies glycosylation-related genes (e.g., FUT3, B3GNT5) correlated with Lea expression. Tools like STRING DB or KEGG pathway enrichment map interactions between glycan biosynthesis and cancer signaling pathways .

Data Contradiction and Validation

Q. How to resolve discrepancies in CA19-9 antibody binding to Lea hexaose-BSA across ELISA and IHC platforms?

  • Methodological Answer : Platform-specific epitope accessibility affects results. For ELISA, optimize blocking buffers (e.g., 5% BSA in PBS) to reduce non-specific binding. For IHC, antigen retrieval methods (e.g., citrate buffer at 95°C) unmask cryptic epitopes. Cross-validate using SPR to measure binding affinity under standardized conditions .

Q. What statistical approaches address low reproducibility in Lea hexaose-BSA-based glycan array studies?

  • Methodological Answer : Use mixed-effects models to account for technical variability (e.g., slide batch effects). Normalize fluorescence signals using internal controls (e.g., Cy3-labeled BSA). Replicate experiments across ≥3 independent arrays and apply Benjamini-Hochberg correction for false discovery rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.